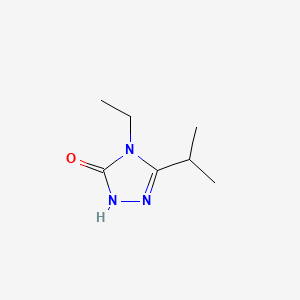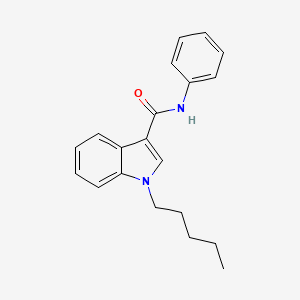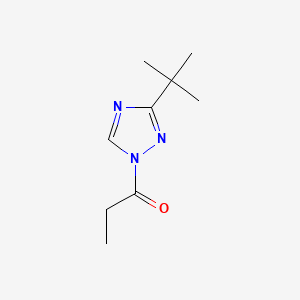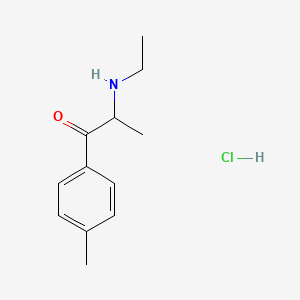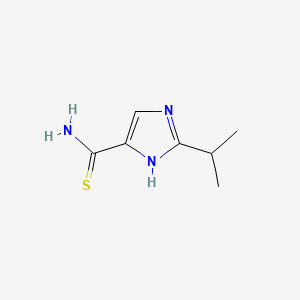
3,4-Methylenedioxy PV9 (hydrochloride)
Übersicht
Beschreibung
3,4-Methylenedioxy PV9 (hydrochloride) is an analytical reference standard that is structurally categorized as a cathinone . The physiological and toxicological properties of this compound are not known . This product is intended for research and forensic applications .
Molecular Structure Analysis
The molecular formula of 3,4-Methylenedioxy PV9 (hydrochloride) is C19H28ClNO3 . Its molecular weight is 353.9 g/mol . The IUPAC name is 1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-yloctan-1-one;hydrochloride . The InChI is InChI=1S/C19H27NO3.ClH/c1-2-3-4-5-8-16(20-11-6-7-12-20)19(21)15-9-10-17-18(13-15)23-14-22-17;/h9-10,13,16H,2-8,11-12,14H2,1H3;1H .Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-Methylenedioxy PV9 (hydrochloride) include a molecular weight of 353.9 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 8, an exact mass of 353.1757714 g/mol, a monoisotopic mass of 353.1757714 g/mol, a topological polar surface area of 38.8 Ų, a heavy atom count of 24, and a complexity of 381 .Wissenschaftliche Forschungsanwendungen
Al(III)-Selective Electrode Development : A study by Yari, Darvishi, and Shamsipur (2006) discusses the use of a xanthone derivative in the development of a polyvinylchloride (PVC) membrane electrode for aluminum(III) ions. This demonstrates the potential application of similar chemical structures in the development of selective electrodes for metal ions (Yari, Darvishi, & Shamsipur, 2006).
Organic Solar Cells Enhancement : Jeon, Yook, and Lee (2009) used a hydrophobic fluorinated polymer material as an interlayer in organic solar cells, which led to improved power conversion efficiency. The study highlights the role of such materials in enhancing solar cell performance (Jeon, Yook, & Lee, 2009).
Quantum-Chemical and NMR Studies : A paper by Zapata-Torres et al. (2008) focuses on the structural analysis of a similar compound, MDMA, using NMR and X-ray diffraction. This type of research is critical in understanding the molecular conformation and potential applications of related compounds (Zapata-Torres et al., 2008).
Synthesis of Methylenedioxy Phenol : Yu (2006) describes the synthesis process of 3,4-Methylenedioxy phenol, an antioxidant and drug intermediate. Such research provides insight into the synthetic pathways and potential pharmaceutical applications of related compounds (Yu, 2006).
Metformin Hydrochloride Release from Hydrogels : A study by Martínez-Gómez et al. (2017) examines the encapsulation and release of metformin hydrochloride from sodium alginate/polyvinyl alcohol hydrogels. This research indicates the potential use of related hydrochloride compounds in drug delivery systems (Martínez-Gómez et al., 2017).
Analysis of 3,4-Methylenedioxy-N-methylamphetamine (MDMA) : A study by Lee et al. (1999) uses solid-state NMR spectroscopy to analyze MDMA hydrochloride. This type of analysis is crucial for understanding the properties and potential applications of structurally related compounds (Lee et al., 1999).
Wirkmechanismus
Target of Action
3,4-Methylenedioxy PV9 (hydrochloride) is a derivative of Cathinone . It shows toxicity against various cell types including BEAS-2B, human aortic endothelia (HAE), HASM, SK-N-SH, A172, HepG2, MKN45, and DLD1 cells . These cells can be considered as the primary targets of this compound.
Result of Action
It has been shown to exhibit toxicity against various cell types .
Biochemische Analyse
Biochemical Properties
3,4-Methylenedioxy PV9 (hydrochloride) plays a role in biochemical reactions as a stimulant. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it has been shown to exhibit toxicity against several cell lines, including BEAS-2B, human aortic endothelial cells, HASM, SK-N-SH, A172, HepG2, MKN45, and DLD1 cells . The nature of these interactions often involves binding to cellular receptors and enzymes, leading to alterations in cellular function and metabolism.
Cellular Effects
The effects of 3,4-Methylenedioxy PV9 (hydrochloride) on various cell types and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce cytotoxicity in multiple cell lines, with lethal concentration (LC50) values ranging from 12.8 to 67.5 μM . This cytotoxicity suggests that 3,4-Methylenedioxy PV9 (hydrochloride) can disrupt normal cellular processes, potentially leading to cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Methylenedioxy PV9 (hydrochloride) can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as -20°C, for up to five years . Its effects on cells may vary depending on the duration of exposure and the experimental conditions.
Dosage Effects in Animal Models
The effects of 3,4-Methylenedioxy PV9 (hydrochloride) vary with different dosages in animal models. Higher doses may lead to increased toxicity and adverse effects. For example, the compound’s toxicity in cell lines suggests that similar toxic effects could be observed in animal models at high doses
Metabolic Pathways
3,4-Methylenedioxy PV9 (hydrochloride) is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways may affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, 3,4-Methylenedioxy PV9 (hydrochloride) is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. The compound’s distribution patterns can impact its efficacy and toxicity .
Subcellular Localization
The subcellular localization of 3,4-Methylenedioxy PV9 (hydrochloride) affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. Understanding its subcellular localization is essential for elucidating its biochemical effects and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-yloctan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3.ClH/c1-2-3-4-5-8-16(20-11-6-7-12-20)19(21)15-9-10-17-18(13-15)23-14-22-17;/h9-10,13,16H,2-8,11-12,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKXCYXCXKRYNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901342975 | |
| Record name | 1-(3′,4′-Methylenedioxyphenyl)-2-pyrrolidino-1-octanone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901342975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24646-40-0 | |
| Record name | 1-(3′,4′-Methylenedioxyphenyl)-2-pyrrolidino-1-octanone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901342975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Ethanonaphth[2,3-b]oxirene-8,9-dione, 1a,2,7,7a-tetrahydro-, (1aalpha,2alpha,7alpha,7aalpha)- (9](/img/no-structure.png)
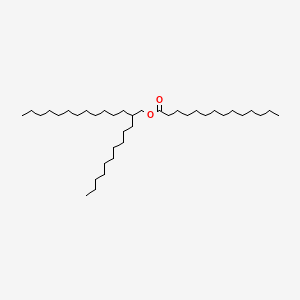
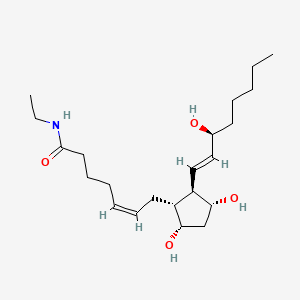
![2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B593132.png)

